Ortho-Methylbenzyl Substitution Achieves 4.6 nM Ki Against Cancer-Related hCA XII, Outperforming Unsubstituted Benzyl by 14-Fold
In a study of open saccharin-derived secondary sulfonamides, the 2-methylbenzyl analog (compound 1) inhibited human carbonic anhydrase XII with a Ki of 4.6 nM, compared to 64 nM for the unsubstituted benzyl derivative (compound 20), representing a 14-fold improvement [1]. This demonstrates the critical contribution of the ortho-methyl group to hCA XII affinity.
| Evidence Dimension | hCA XII Inhibition Ki |
|---|---|
| Target Compound Data | 4.6 nM (2-(Hydroxymethyl)-N-(2-methylbenzyl)benzenesulfonamide, close analog) |
| Comparator Or Baseline | 64 nM (2-(Hydroxymethyl)-N-benzylbenzenesulfonamide, R=H) |
| Quantified Difference | 14-fold greater potency |
| Conditions | Stopped-flow CO2 hydrase assay, human CA XII |
Why This Matters
For research programs targeting hCA XII in cancer, the ortho-methylbenzyl substitution provides a critical potency advantage, making N-(2-methylbenzyl)benzenesulfonamide a superior starting point over unsubstituted benzyl analogs.
- [1] D'Ascenzio M, Carradori S, De Monte C, et al. Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. J Enzyme Inhib Med Chem. 2017;32(1):1062-1071. View Source
